2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
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Description
2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as FPEA and is a member of the piperazine class of compounds. FPEA has been shown to have a range of biochemical and physiological effects that make it a promising candidate for various applications in scientific research.
Scientific Research Applications
1. Thermal Degradation Analysis
The compound 2-[(Diphenylmethyl)sulfinyl]acetamide, similar in structure to 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide, is used in cognitive enhancement and narcolepsy treatment. Research by Dowling et al. (2017) on its thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis highlights the analytical challenges in forensic and clinical analysis of such compounds. This study contributes to understanding the stability and degradation behaviors of similar compounds in analytical settings (Dowling et al., 2017).
2. Imaging Applications
A study by Dollé et al. (2008) on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally related, discusses their use as selective ligands for imaging the translocator protein (18 kDa) with PET. This indicates potential applications of similar compounds in diagnostic imaging and in vivo tracking of specific proteins (Dollé et al., 2008).
3. Cancer Research and Immunomodulation
In the field of oncology, compounds like N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide have been studied for their potential in cancer treatment. Wang et al. (2004) researched a similar compound, highlighting its ability to modify lymphoid cell reactivity in tumor growth, thereby impacting tumor cell destruction. This suggests potential applications of structurally related compounds in immunotherapy and cancer treatment (Wang et al., 2004).
4. Pharmaceutical Synthesis and Drug Development
A study by Magadum and Yadav (2018) on the chemoselective acetylation of aminophenols, a process relevant for synthesizing compounds like N-(2-Hydroxyphenyl)acetamide, provides insights into the synthesis of pharmaceuticals and antimalarial drugs. This indicates potential applications in drug development and synthesis of related compounds (Magadum & Yadav, 2018).
5. Antimicrobial Activities
Tanaka et al. (2019) identified DSP-0565, a broad-spectrum anti-epileptic drug candidate structurally related to 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide. Their work suggests the potential application of similar compounds in developing new antimicrobial and anti-epileptic treatments (Tanaka et al., 2019).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-6-8-19(9-7-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSNFFALOYZOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
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